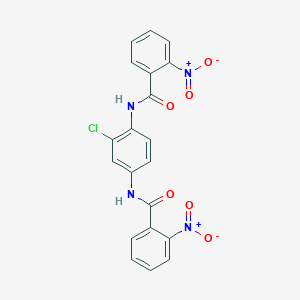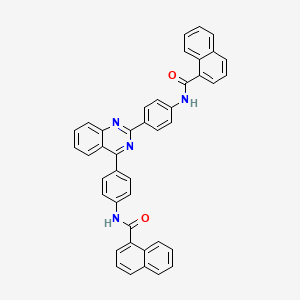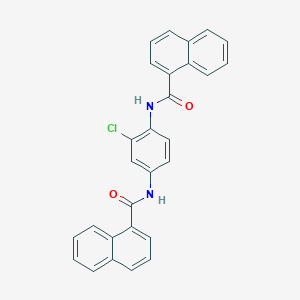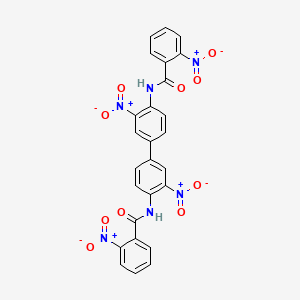![molecular formula C32H22N4O8 B3825671 N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825671.png)
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)
Overview
Description
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as PPNB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNB is a derivative of 2-nitrobenzamide and is synthesized through a multi-step procedure involving several reagents and reaction conditions.
Mechanism of Action
The mechanism of action of PPNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and inflammation. PPNB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. PPNB has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
PPNB has been found to exhibit anti-tumor and anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. PPNB has also been found to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
PPNB has several advantages for lab experiments, including its stability and ease of synthesis. It can be easily synthesized using standard laboratory equipment and reagents. PPNB is also stable under a wide range of conditions, making it suitable for use in various experiments.
One limitation of PPNB is its limited solubility in water, which can make it difficult to use in certain experiments. It also has potential toxicity, which must be taken into consideration when using it in experiments.
Future Directions
There are several potential future directions for research on PPNB. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine the feasibility and effectiveness of using PPNB as a carrier for various drugs.
Another area of interest is its potential use as a fluorescent probe for detecting heavy metal ions in water. Further studies are needed to optimize the conditions for detecting various metal ions and to determine the sensitivity and selectivity of PPNB as a probe.
Finally, further studies are needed to fully understand the mechanism of action of PPNB and to identify its molecular targets. This information could be useful for the development of more effective anti-tumor and anti-inflammatory drugs.
Scientific Research Applications
PPNB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, PPNB has been investigated for its anti-tumor and anti-inflammatory properties. It has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. PPNB has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, PPNB has been used as a building block for the synthesis of various polymers and supramolecular structures. It has been found to exhibit unique optical and electronic properties, making it a promising material for applications in optoelectronics and sensors.
In environmental science, PPNB has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. It has been found to selectively bind to certain metal ions, making it a useful tool for monitoring water quality.
properties
IUPAC Name |
2-nitro-N-[4-[3-[4-[(2-nitrobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O8/c37-31(27-8-1-3-10-29(27)35(39)40)33-21-12-16-23(17-13-21)43-25-6-5-7-26(20-25)44-24-18-14-22(15-19-24)34-32(38)28-9-2-4-11-30(28)36(41)42/h1-20H,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFSUQNXRKSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-isopropylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3825600.png)
![2,2'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylenenitrilomethylylidene)]diphenol](/img/structure/B3825602.png)
![N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![2-phenyl-N-(4-{6-[(phenylacetyl)amino]-1H,3'H-2,5'-bibenzimidazol-2'-yl}phenyl)acetamide](/img/structure/B3825621.png)
![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide](/img/structure/B3825645.png)
![2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B3825653.png)

![N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825678.png)
![N-{4-[({2,6-dibromo-4-[5,7-dibromo-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B3825682.png)


